5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
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Overview
Description
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a heterocyclic compound with the molecular formula C8H7N3O3 It is a derivative of benzimidazole, which is known for its wide range of biological activities
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which are isosteres of the nitrogenous bases of nucleic acids, have a wide spectrum of biological activity and numerous therapeutic applications .
Mode of Action
It’s known that benzimidazole derivatives interact with their targets to exert their effects
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of pigment orange 64, an important pigment intermediate . It is not only used in the synthesis of various organic pigments but also in dyes and medicine .
Molecular Mechanism
It is known that this compound can interact with biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one typically involves the nitration of 5-methylbenzimidazol-2-one. One efficient method involves the nitration using potassium nitrate (KNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar nitration methods. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the sixth position can be substituted by nucleophiles such as amines, leading to the formation of aminoderivatives.
Common Reagents and Conditions
Nitration: Potassium nitrate (KNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Aminoderivatives: Formed by nucleophilic substitution of the nitro group.
Amino Compounds: Formed by the reduction of the nitro group.
Scientific Research Applications
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO): A similar compound with additional nitro groups, known for its high energetic characteristics.
4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO): Another derivative with multiple nitro groups, used as a high-energy material.
Uniqueness
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its selective nitration at the sixth position makes it a valuable intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
5-methyl-6-nitro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-5-6(10-8(12)9-5)3-7(4)11(13)14/h2-3H,1H3,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZGIHJVJJXQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83573-62-0 |
Source
|
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-6-nitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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